2-[Methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method includes the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine and subsequent reaction with ethylene oxide to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry approaches can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
2-(Methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potent kinase inhibition properties.
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Uniqueness
2-(Methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is unique due to its specific structural features that allow for selective binding to certain kinases, making it a promising candidate for targeted cancer therapy . Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
6266-71-3 |
---|---|
Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C9H13N5O/c1-13(3-4-15)8-7-5-12-14(2)9(7)11-6-10-8/h5-6,15H,3-4H2,1-2H3 |
InChI Key |
XODXOGYUTTVDKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.